2-Isopropyl-5-propyl-1,3,4-oxadiazole
Description
Properties
CAS No. |
138723-97-4 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-propan-2-yl-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H14N2O/c1-4-5-7-9-10-8(11-7)6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
AHFUIKLSBDOXDK-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(O1)C(C)C |
Canonical SMILES |
CCCC1=NN=C(O1)C(C)C |
Synonyms |
1,3,4-Oxadiazole,2-(1-methylethyl)-5-propyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazoles
The biological activity of 1,3,4-oxadiazoles is highly dependent on substituent groups. For example:
- Simple 1,3,4-Oxadiazoles : Unsubstituted derivatives exhibit moderate bioactivity but lack specificity.
- Triazolo-Thiadiazole Derivatives : Compounds like 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles (from ) incorporate fused triazole and thiadiazole rings. These structures show superior antimicrobial activity against Staphylococcus aureus and E. coli due to increased aromaticity and electron-withdrawing groups .
Table 1: Structural and Functional Comparison
Q & A
Q. What are the common synthetic routes for 2-isopropyl-5-propyl-1,3,4-oxadiazole, and how are intermediates characterized?
The synthesis of 1,3,4-oxadiazoles typically involves cyclization of acyl hydrazides. For example, hydrazide precursors are oxidized using reagents like H₂O₂ in the presence of I₂/K₂CO₃ to form the oxadiazole ring . Intermediate characterization often employs NMR (<sup>1</sup>H/<sup>13</sup>C) and FTIR spectroscopy to confirm functional groups, while mass spectrometry validates molecular weight. For regioselective substitution, HPLC or GC-MS can monitor reaction progress .
Q. How is the structural stability of 1,3,4-oxadiazole derivatives assessed under varying experimental conditions?
Stability studies involve exposing the compound to stressors like heat (thermogravimetric analysis, TGA), UV light (photodegradation assays), or acidic/alkaline environments. For instance, thermal stability is quantified via differential scanning calorimetry (DSC), while hydrolysis resistance is tested by monitoring pH-dependent decomposition using LC-MS .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To identify proton environments and confirm substitution patterns.
- FTIR : To detect C=N and C-O-C stretching vibrations (~1600 cm⁻¹ and 1250 cm⁻¹, respectively).
- X-ray crystallography : For absolute configuration determination, particularly when isomerism is possible .
Advanced Research Questions
Q. How do substituents (isopropyl vs. propyl) influence the bioactivity of 1,3,4-oxadiazole derivatives?
Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:
- Antimicrobial activity : Bulkier isopropyl groups may enhance lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus). Propyl chains might optimize steric interactions with enzyme active sites .
- Antifungal activity : Electron-withdrawing substituents (e.g., nitro groups) on the oxadiazole ring can disrupt fungal cytochrome P450 enzymes .
Q. What experimental strategies resolve contradictions in reported bioactivity data for 1,3,4-oxadiazoles?
Contradictions often arise from variations in assay conditions. Mitigation strategies include:
- Standardized protocols : Use consistent bacterial strains (e.g., ATCC controls) and MIC/MBC endpoints.
- Comparative studies : Test compounds alongside reference drugs (e.g., amoxicillin) under identical conditions .
- Meta-analysis : Cross-reference data with computational models (e.g., molecular docking against Bacillus subtilis FabI enzyme) to identify outliers .
Q. How can computational chemistry optimize the design of 1,3,4-oxadiazole derivatives for specific targets?
Methods include:
- Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular docking : Screen derivatives against targets like Acinetobacter baumannii Bap protein (biofilm formation) or Src kinase (anticancer activity) .
- QSAR models : Corrogate substituent parameters (e.g., logP, polar surface area) with bioactivity .
Q. What role does isomerism play in the physicochemical properties of 1,3,4-oxadiazole derivatives?
Isomerism (e.g., 1,2,4- vs. 1,3,4-oxadiazole) affects:
Q. How are 1,3,4-oxadiazoles functionalized for applications in materials science?
Functionalization strategies include:
Q. Methodological Notes
- Synthetic reproducibility : Use anhydrous conditions for cyclization reactions to minimize side products .
- Bioactivity validation : Include positive/negative controls (e.g., DMSO for solubility artifacts) in antimicrobial assays .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
